6-amino-8-[2-(trifluoromethyl)phenyl]-8,8a-dihydro-1H-isothiochromene-5,7,7(3H)-tricarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-AMINO-5,7-DICYANO-8-[2-(TRIFLUOROMETHYL)PHENYL]-8,8A-DIHYDRO-1H-ISOTHIOCHROMEN-7(3H)-YL CYANIDE is a complex organic compound featuring multiple functional groups, including amino, cyano, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-AMINO-5,7-DICYANO-8-[2-(TRIFLUOROMETHYL)PHENYL]-8,8A-DIHYDRO-1H-ISOTHIOCHROMEN-7(3H)-YL CYANIDE typically involves multi-step organic reactions. One common method includes the reaction of diazonium salts with ethyl cyanoacetate, followed by cyclization and subsequent functional group modifications . The reaction conditions often require the use of organic solvents, inert gas protection, and specific pH conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and cyano groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the cyano groups, converting them into amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles or carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
6-AMINO-5,7-DICYANO-8-[2-(TRIFLUOROMETHYL)PHENYL]-8,8A-DIHYDRO-1H-ISOTHIOCHROMEN-7(3H)-YL CYANIDE has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: The compound can be used in the production of advanced materials with desirable properties such as high thermal stability and chemical resistance
Mechanism of Action
The mechanism of action of 6-AMINO-5,7-DICYANO-8-[2-(TRIFLUOROMETHYL)PHENYL]-8,8A-DIHYDRO-1H-ISOTHIOCHROMEN-7(3H)-YL CYANIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The presence of multiple functional groups allows for diverse interactions, enhancing its potential as a versatile chemical tool .
Comparison with Similar Compounds
5-AMINO-3-CYANO-1-((2,6-DICHLORO-4-TRIFLUOROMETHYL)PHENYL)-1H-PYRAZOLE: This compound shares similar functional groups but differs in its core structure, leading to distinct chemical properties and applications.
5-AMINO-2-(TRIFLUOROMETHYL)BENZIMIDAZOLE: Another compound with a trifluoromethyl group, but with a different heterocyclic core, resulting in unique reactivity and uses.
Uniqueness: The uniqueness of 6-AMINO-5,7-DICYANO-8-[2-(TRIFLUOROMETHYL)PHENYL]-8,8A-DIHYDRO-1H-ISOTHIOCHROMEN-7(3H)-YL CYANIDE lies in its combination of functional groups and its specific isothiochromen core. This combination imparts distinctive chemical and physical properties, making it valuable for specialized applications in various scientific fields.
Properties
Molecular Formula |
C19H13F3N4S |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
6-amino-8-[2-(trifluoromethyl)phenyl]-1,3,8,8a-tetrahydroisothiochromene-5,7,7-tricarbonitrile |
InChI |
InChI=1S/C19H13F3N4S/c20-19(21,22)15-4-2-1-3-12(15)16-14-8-27-6-5-11(14)13(7-23)17(26)18(16,9-24)10-25/h1-5,14,16H,6,8,26H2 |
InChI Key |
UAPYAUOPIUSTSK-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C2C(CS1)C(C(C(=C2C#N)N)(C#N)C#N)C3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.